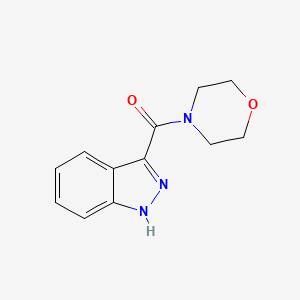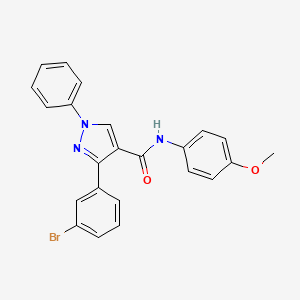
1H-indazol-3-yl(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-3-yl(morpholin-4-yl)methanone is a heterocyclic compound that features an indazole core linked to a morpholine ring via a methanone bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazol-3-yl(morpholin-4-yl)methanone typically involves the formation of the indazole core followed by the introduction of the morpholine moiety. One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring. This is followed by the reaction with morpholine and a suitable carbonyl source to introduce the methanone bridge .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, are often employed to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-indazol-3-yl(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
1H-indazol-3-yl(morpholin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The indazole core is known to bind with high affinity to various biological targets, influencing cellular processes such as apoptosis, proliferation, and inflammation .
Comparison with Similar Compounds
1H-indazole: Shares the indazole core but lacks the morpholine and methanone functionalities.
Morpholine derivatives: Contain the morpholine ring but differ in the attached functional groups.
Indazole-morpholine hybrids: Compounds that combine both indazole and morpholine moieties but with different linkages or additional substituents.
Uniqueness: 1H-indazol-3-yl(morpholin-4-yl)methanone is unique due to its specific combination of the indazole and morpholine rings linked by a methanone bridge. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1H-indazol-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOXRZRLMRPHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methylquinazolin-2-yl)amino]-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)
![ETHYL (5E)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6138770.png)
![2-Chloro-4-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethylpyrazol-4-yl)-1-(cyclohex-3-en-1-ylmethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)
![2-chloro-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide](/img/structure/B6138809.png)


![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
